2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Overview
Description
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinoline core using appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while substitution reactions could produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound might inhibit or activate specific pathways, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- 2-(4-chlorophenyl)quinoline-4-carboxamide
- N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Uniqueness
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core and the presence of both chlorophenyl and pyrazole groups. This unique structure might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(1,5-dimethylpyrazol-3-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-13-10-20(25-26(13)2)24-21(27)17-12-19(14-6-5-7-15(22)11-14)23-18-9-4-3-8-16(17)18/h3-12H,1-2H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXPCHKYVCPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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